Comprehensive Technical Guide on 1-(1-Methoxyethoxy)heptane: Physicochemical Profiling and Synthetic Workflows
Comprehensive Technical Guide on 1-(1-Methoxyethoxy)heptane: Physicochemical Profiling and Synthetic Workflows
Executive Summary
1-(1-Methoxyethoxy)heptane (CAS: 54532-15-9) is a straight-chain mixed acetal that plays a nuanced role in advanced organic synthesis and pharmaceutical development[1]. Characterized by its highly lipophilic aliphatic tail and acid-labile acetal core, it is primarily utilized as a specialized building block and a transient protecting group for complex molecular architectures[2].
This whitepaper provides an authoritative breakdown of the compound’s physicochemical properties, the thermodynamic causality dictating its boiling point, and field-proven, self-validating synthetic protocols designed for high-yield isolation.
Structural and Physicochemical Profiling
Understanding the physical properties of 1-(1-Methoxyethoxy)heptane requires analyzing its dual-natured structure: a non-polar heptyl chain ( C7H15 ) attached to a polar, yet hydrogen-bond-deficient, mixed acetal linkage ( −O−CH(CH3)−O−CH3 ).
Quantitative Data Summary
| Property | Value | Causality / Structural Note |
| CAS Number | 54532-15-9 | Primary regulatory identifier[1]. |
| Molecular Formula | C10H22O2 | Defines the mixed acetal architecture[3]. |
| Molecular Weight | 174.28 g/mol | Establishes baseline London dispersion forces[3]. |
| Boiling Point (Empirical) | 176 – 177 °C | Reflects moderate volatility due to the absence of H-bonding ()[4]. |
| Boiling Point (Predicted) | 197.4 ± 8.0 °C | Computational overestimation of dipole alignment ()[3]. |
| Flash Point | ~40.5 °C (105 °F) | Indicates moderate flammability risk; requires inert atmosphere handling[4]. |
| Density | 0.8 ± 0.1 g/cm³ | Typical volumetric mass for aliphatic-rich oxygenates[3]. |
| LogP (Predicted) | 3.27 – 3.30 | High lipophilicity, advantageous for membrane permeability in drug design[3]. |
Thermodynamic Causality of the Boiling Point
A critical observation for application scientists is the discrepancy between the empirical boiling point (176–177 °C)[4] and computational predictions (~197 °C)[3]. Boiling point is fundamentally a measure of the thermal energy required to overcome intermolecular forces.
For 1-(1-Methoxyethoxy)heptane, the dominant intermolecular force is the London dispersion interaction along the 7-carbon aliphatic chain. The acetal core introduces a weak dipole moment due to the electronegativity of the oxygen atoms. However, because the molecule lacks hydrogen bond donors (HBD = 0)[3], it cannot form cohesive intermolecular hydrogen bond networks. Predictive algorithms often over-weight the dipole-dipole interactions of the acetal oxygens, failing to account for the steric shielding provided by the flexible heptyl chain and the methyl group, which disrupt optimal dipole alignment. This steric disruption caps the maximum boiling point, keeping it highly distillable at 176 °C.
Thermodynamic causality of intermolecular forces dictating the boiling point.
Synthetic Methodology and Mechanistic Pathway
In drug development, 1-(1-Methoxyethoxy)heptane is frequently synthesized as an intermediate[2]. The most efficient route to mixed acetals avoids the equilibrium-driven condensation of aldehydes and alcohols (which yields symmetrical byproducts) and instead utilizes the electrophilic addition of an alcohol to a vinyl ether.
Mechanistic Logic
The reaction relies on the acid-catalyzed activation of methyl vinyl ether to form a highly reactive oxocarbenium ion. 1-Heptanol acts as the nucleophile, attacking this intermediate to form the mixed acetal.
Mechanistic pathway for the acid-catalyzed synthesis of 1-(1-Methoxyethoxy)heptane.
Step-by-Step Experimental Protocol (Self-Validating Workflow)
Objective: High-yield synthesis of 1-(1-Methoxyethoxy)heptane via the addition of 1-heptanol to methyl vinyl ether.
-
Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-heptanol (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 5 mmol).
-
Causality: PPTS is selected over strong acids (like pTsOH or HCl) because its mild acidity prevents the polymerization of the vinyl ether and avoids premature degradation of the acid-sensitive acetal product.
-
-
Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly introduce methyl vinyl ether (1.5 eq, 75 mmol) as a pre-cooled solution in DCM.
-
Causality: Cooling is mandatory to prevent the highly volatile methyl vinyl ether (BP ~6 °C) from flashing off before the reaction initiates.
-
-
Reaction Progression & Self-Validation: Stir at 0 °C for 1 hour, then warm to 20 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).
-
Validation: The consumption of the highly polar 1-heptanol (lower Rf ) and the appearance of the non-polar acetal (higher Rf ) provides real-time validation of reaction progress.
-
-
Quenching (Critical Step): Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3 , 50 mL).
-
Validation: Acetals are notoriously labile under acidic conditions. The alkaline quench actively neutralizes the PPTS, preventing the reverse reaction (hydrolysis) during the aqueous workup.
-
-
Purification: Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel chromatography.
-
Validation: Pre-treat the silica column with 1% Triethylamine ( Et3N ). Standard silica is slightly acidic; the Et3N creates a basic microenvironment that guarantees the acetal survives the column without hydrolyzing.
-
Applications in Drug Development
The LogP of ~3.3[3] makes 1-(1-Methoxyethoxy)heptane highly lipophilic. In drug development, the formation of mixed acetals is a strategic maneuver to temporarily mask polar hydroxyl groups on active pharmaceutical ingredients (APIs). By converting an alcohol to a 1-(1-methoxyethoxy) derivative, researchers drastically increase the membrane permeability of the drug candidate. Once the molecule crosses the lipid bilayer and enters an acidic microenvironment (such as a lysosome or a solid tumor microenvironment), the acetal undergoes targeted hydrolysis, releasing the active drug payload.
